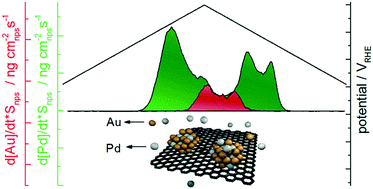Addressing stability challenges of using bimetallic electrocatalysts: the case of gold–palladium nanoalloys†
Catalysis Science & Technology Pub Date: 2017-03-22 DOI: 10.1039/C7CY00291B
Abstract
Bimetallic catalysts are known to often provide enhanced activity compared to pure metals, due to their electronic, geometric and ensemble effects. However, applied catalytic reaction conditions may induce re-structuring, metal diffusion and dealloying. This gives rise to a drastic change in surface composition, thus limiting the application of bimetallic catalysts in real systems. Here, we report a study on dealloying using an AuPd bimetallic nanocatalyst (1 : 1 molar ratio) as a model system. The changes in surface composition over time are monitored in situ by cyclic voltammetry, and dissolution is studied in parallel using online inductively coupled plasma mass spectrometry (ICP-MS). It is demonstrated how experimental conditions such as different acidic media (0.1 M HClO4 and H2SO4), different gases (Ar and O2), upper potential limit and scan rate significantly affect the partial dissolution rates and consequently the surface composition. The understanding of these alterations is crucial for the determination of fundamental catalyst activity, and plays an essential role for real applications, where long-term stability is a key parameter. In particular, the findings can be utilized for the development of catalysts with enhanced activity and/or selectivity.

Recommended Literature
- [1] Adsorption of linear ethane molecules in single walled carbon nanotube arrays by molecular simulation
- [2] Synthesis and assembly of monofunctionalized pyrogallolarene capsules monitored by fluorescence resonance energy transfer†
- [3] The hydrolysis of alkanesulphonic acids
- [4] Amperometric sensor for ascorbic acid using a gold electrode modified with ZnO@SiO2 nanospheres
- [5] Determination of beryllium in environmental samples by electrothermal atomic absorption spectrometry
- [6] Simultaneous harvesting of triplet excitons in OLEDs by both guest and host materials with an intramolecular charge-transfer feature via triplet–triplet annihilation†
- [7] Alkylammonium bis(trifluoromethylsulfonyl)imide as a dopant in the hole-transporting layer for efficient and stable perovskite solar cells†
- [8] Inside front cover
- [9] The application of fluorescence polarisation for the enhanced detection of green fluorescent protein (GFP) in the presence of cellular auto-fluorescence and other green fluorescent compounds
- [10] Synthesis, characterization and computational study of an ilmenite-structured Ni3Mn3Ti6O18 thin film photoanode for solar water splitting†










